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Compound of Interest

1-(4-tert-Butylphenyl)ethanamine
HCI

Cat. No.: B1439339

Compound Name:

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-tert-
Butylphenyl)ethanamine hydrochloride (HCI). The information herein is curated for researchers,
scientists, and professionals in drug development, offering a detailed examination of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide
emphasizes the principles behind spectroscopic analysis and the interpretation of the resulting
data for the structural elucidation and characterization of this compound.

Introduction to 1-(4-tert-Butylphenyl)ethanamine HCI

1-(4-tert-Butylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of
compounds.[1] As with many substituted phenethylamines, it holds potential interest in
medicinal chemistry and drug discovery due to its structural similarity to known psychoactive
compounds and neurotransmitters.[2] The hydrochloride salt form enhances its stability and
solubility, making it suitable for pharmaceutical development and handling.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug
development, ensuring the identity, purity, and structure of the target molecule. This guide will
delve into the expected spectroscopic signatures of 1-(4-tert-Butylphenyl)ethanamine HCI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 1-(4-tert-Butylphenyl)ethanamine HCI,
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both *H and 3C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 1-(4-tert-
Butylphenyl)ethanamine HCI would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, D20, or CD3OD). The choice of solvent is crucial as it
can influence the chemical shifts of exchangeable protons (e.g., -NHs™).

 Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
resolution.

o Data Acquisition: Acquire *H NMR and 3C NMR spectra. For 33C NMR, a proton-decoupled
experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.
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Predicted *H NMR Spectral Data
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The predicted *H NMR spectrum of 1-(4-tert-Butylphenyl)ethanamine HCI in a suitable
solvent like DMSO-de is summarized below.

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~8.6 Broad Singlet 3H -NHs*

Ar-H (ortho to -
~7.45 Doublet 2H

CH(NHs*)CH5)

Ar-H (ortho to -
~7.35 Doublet 2H

C(CHs)3)
~4.4 Quartet 1H -CH(NHs*)CHs
~1.6 Doublet 3H -CH(NHs*)CHs
~1.25 Singlet 9H -C(CHs)s

Interpretation of the tH NMR Spectrum:

e -NHs* Protons (~8.6 ppm): The protons of the ammonium group are expected to be
significantly deshielded due to the positive charge on the nitrogen atom. Their signal is often
broad due to quadrupolar relaxation and exchange with trace amounts of water in the
solvent.

e Aromatic Protons (~7.35-7.45 ppm): The para-substituted benzene ring will give rise to a
characteristic AA'BB' system, which often appears as two doublets. The protons closer to the
electron-withdrawing ethylammonium group will be slightly downfield compared to those
closer to the electron-donating tert-butyl group.

o Methine Proton (-CH, ~4.4 ppm): This proton is adjacent to the electron-withdrawing
ammonium group and the aromatic ring, causing a significant downfield shift. It will appear
as a quartet due to coupling with the three protons of the adjacent methyl group.

o Methyl Protons (-CHs, ~1.6 ppm): These protons are coupled to the methine proton, resulting
in a doublet.
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e tert-Butyl Protons (-C(CHs)s, ~1.25 ppm): The nine equivalent protons of the tert-butyl group
will appear as a sharp singlet, a characteristic signature for this group.

Predicted **C NMR Spectral Data

The predicted proton-decoupled 13C NMR spectrum of 1-(4-tert-Butylphenyl)ethanamine HCI
is detailed below.

Chemical Shift (6, ppm) Assighment

~150 Ar-C (quaternary, attached to -C(CHs)3)

~138 Ar-C (quaternary, attached to -CH(NHs*)CHs)
~127 Ar-CH (ortho to -CH(NHs*)CHs)

~126 Ar-CH (ortho to -C(CHs)3)

~50 -CH(NHs*)CHs

~34 -C(CHs)s (quaternary)

~31 -C(CHs)s3 (methyls)

~21 -CH(NHs*)CHs

Interpretation of the 13C NMR Spectrum:

e Aromatic Carbons (~126-150 ppm): Four signals are expected for the aromatic carbons due
to the para-substitution pattern. The two quaternary carbons will have distinct chemical
shifts, with the one bearing the tert-butyl group being further downfield.

e Methine Carbon (-CH, ~50 ppm): This carbon is deshielded due to its attachment to the
nitrogen atom and the aromatic ring.

e tert-Butyl Carbons (~31 and ~34 ppm): The quaternary carbon of the tert-butyl group will
appear around 34 ppm, while the three equivalent methyl carbons will give a signal around
31 ppm.
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o Methyl Carbon (-CHs, ~21 ppm): The methyl carbon of the ethylamine side chain will be
found at a relatively upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like 1-(4-tert-
Butylphenyl)ethanamine HCI is as follows:

o Sample Preparation: The KBr pellet method is common for solid samples. A small amount of
the compound is ground with dry potassium bromide (KBr) and pressed into a thin,
transparent disk.

» Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded.

e Background Correction: A background spectrum of the empty spectrometer is recorded and
subtracted from the sample spectrum to remove contributions from atmospheric CO2z and
water vapor.
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Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for 1-(4-tert-

Butylphenyl)ethanamine HCI.
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Wavenumber (cm~?) Intensity Assignment

~3000-2800 Strong, Broad N-H stretching (from -NHs™)
~2960 Strong C-H stretching (aliphatic)
~1600 & ~1500 Medium C=C stretching (aromatic ring)

) N-H bending (asymmetric and
~1500-1600 Medium _
symmetric from -NHs*)

C-H out-of-plane bending
~830 Strong _ .
(para-substituted aromatic)

Interpretation of the IR Spectrum:

¢ N-H Stretching (~3000-2800 cm~1): The most prominent feature for a primary amine
hydrochloride is a very broad and strong absorption in this region, corresponding to the
stretching vibrations of the N-H bonds in the -NHs* group. This broadness is due to
extensive hydrogen bonding in the solid state.

e C-H Stretching (~2960 cm~1): Strong absorptions in this region are due to the stretching
vibrations of the C-H bonds in the tert-butyl and methyl groups.

e Aromatic C=C Stretching (~1600 & ~1500 cm~1): These medium-intensity peaks are
characteristic of the carbon-carbon double bond stretching within the benzene ring.

e N-H Bending (~1500-1600 cm~1): The bending vibrations of the N-H bonds in the ammonium
group typically appear in this region.

o Para-Substitution Pattern (~830 cm~1): A strong band in this region is indicative of the out-of-
plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
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A common method for analyzing a compound like 1-(4-tert-Butylphenyl)ethanamine HCl is
Electrospray lonization (ESI) Mass Spectrometry:

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent,
often a mixture of water and methanol or acetonitrile, with a small amount of formic acid to
promote protonation.

 Infusion and lonization: The solution is infused into the ESI source, where a high voltage is
applied to create a fine spray of charged droplets. The solvent evaporates, leading to the
formation of gas-phase ions.

o Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and a mass spectrum is generated.
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Predicted Mass Spectrum Data

For 1-(4-tert-Butylphenyl)ethanamine (free base, Ciz2H19N, Molecular Weight: 177.29 g/mol ),
the following fragments are predicted in an ESI-MS spectrum. The HCI salt will dissociate in the

ESI source, and the free base will be protonated.
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miz Predicted Fragment
178.16 [M+H]* (Protonated Molecule)
162.15 [M+H - NHs]*

133.10 [CioH13]*

119.09 [CoH11]*

91.05 [C7H7]* (Tropylium ion)

Interpretation of the Mass Spectrum:

Protonated Molecule ([M+H]*, m/z 178.16): In ESI-MS, the base peak is often the protonated
molecule. For 1-(4-tert-butylphenyl)ethanamine, this would be at an m/z corresponding to the
molecular weight of the free base plus the mass of a proton.

Loss of Ammonia ([M+H - NHz]*, m/z 162.15): A common fragmentation pathway for primary
amines is the loss of ammonia from the protonated molecule.

Benzylic Cleavage: The bond between the alpha and beta carbons of the ethylamine side
chain is prone to cleavage. This would result in the formation of a stable benzylic
carbocation.

Other Fragments: Further fragmentation of the molecule can lead to the formation of smaller
ions, such as the tropylium ion (m/z 91.05), which is a common fragment for alkyl-substituted
benzene compounds.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust
spectroscopic profile for 1-(4-tert-Butylphenyl)ethanamine HCI. The *H and 3C NMR spectra
are expected to clearly define the carbon-hydrogen framework, with characteristic signals for
the para-substituted aromatic ring, the ethylamine side chain, and the tert-butyl group. The IR
spectrum will be dominated by the broad N-H stretching of the ammonium salt, confirming the
presence of this functional group. Finally, mass spectrometry will confirm the molecular weight
and provide insights into the fragmentation patterns, which are consistent with the structure of
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a substituted phenethylamine. This detailed spectroscopic guide serves as a valuable resource
for the identification and characterization of 1-(4-tert-Butylphenyl)ethanamine HCI in
research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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